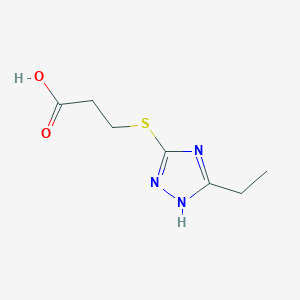![molecular formula C16H13BrN2OS B215493 2-[2-(1-Bromonaphthalen-2-yl)oxyethylsulfanyl]pyrimidine](/img/structure/B215493.png)
2-[2-(1-Bromonaphthalen-2-yl)oxyethylsulfanyl]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[2-(1-Bromonaphthalen-2-yl)oxyethylsulfanyl]pyrimidine is an organic compound with the molecular formula C16H13BrN2OS and a molecular weight of 361.25622 g/mol . This compound is characterized by the presence of a bromine atom attached to a naphthalene ring, which is further connected to a pyrimidinylsulfanyl group via an ethyl ether linkage .
Preparation Methods
The synthesis of 2-[2-(1-Bromonaphthalen-2-yl)oxyethylsulfanyl]pyrimidine typically involves multi-step organic reactions. One common synthetic route includes the bromination of 2-naphthol to form 1-bromo-2-naphthol, followed by the reaction with 2-(2-pyrimidinylsulfanyl)ethyl chloride under basic conditions to yield the desired ether compound . Industrial production methods may involve optimized reaction conditions such as controlled temperature, pressure, and the use of catalysts to enhance yield and purity.
Chemical Reactions Analysis
2-[2-(1-Bromonaphthalen-2-yl)oxyethylsulfanyl]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones, and reduction reactions to yield corresponding sulfides.
Coupling Reactions: It can participate in coupling reactions with aryl or alkyl halides in the presence of palladium catalysts to form more complex structures.
Common reagents used in these reactions include bases like sodium hydroxide, oxidizing agents like hydrogen peroxide, and reducing agents like lithium aluminum hydride . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-[2-(1-Bromonaphthalen-2-yl)oxyethylsulfanyl]pyrimidine has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[2-(1-Bromonaphthalen-2-yl)oxyethylsulfanyl]pyrimidine involves its interaction with specific molecular targets and pathways. The bromine atom and the pyrimidinylsulfanyl group play crucial roles in its reactivity and binding affinity to biological targets. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects .
Comparison with Similar Compounds
Similar compounds to 2-[2-(1-Bromonaphthalen-2-yl)oxyethylsulfanyl]pyrimidine include:
1-Bromo-2-naphthyl 2-(2-thiazolylsulfanyl)ethyl ether: Differing by the presence of a thiazole ring instead of a pyrimidine ring.
1-Bromo-2-naphthyl 2-(2-pyridylsulfanyl)ethyl ether: Differing by the presence of a pyridine ring instead of a pyrimidine ring.
The uniqueness of this compound lies in its specific structural features, which confer distinct reactivity and biological activity compared to its analogs .
Properties
Molecular Formula |
C16H13BrN2OS |
|---|---|
Molecular Weight |
361.3 g/mol |
IUPAC Name |
2-[2-(1-bromonaphthalen-2-yl)oxyethylsulfanyl]pyrimidine |
InChI |
InChI=1S/C16H13BrN2OS/c17-15-13-5-2-1-4-12(13)6-7-14(15)20-10-11-21-16-18-8-3-9-19-16/h1-9H,10-11H2 |
InChI Key |
GUSQIOTZGGAQPC-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C=CC(=C2Br)OCCSC3=NC=CC=N3 |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2Br)OCCSC3=NC=CC=N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![3-[(3-bromo-4-methoxybenzyl)sulfanyl]-5-(4-methoxyphenyl)-4H-1,2,4-triazole](/img/structure/B215418.png)
![4-(butyrylamino)-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B215426.png)

![N-[3-(acetylamino)phenyl]-2-(benzylsulfonyl)acetamide](/img/structure/B215429.png)



![2-(benzylsulfonyl)-N-{4-[(tert-butylamino)sulfonyl]phenyl}acetamide](/img/structure/B215434.png)

![2-PHENYLMETHANESULFONYL-N-{4-[(1,3-THIAZOL-2-YL)SULFAMOYL]PHENYL}ACETAMIDE](/img/structure/B215436.png)
![N-(4-{[(benzylsulfonyl)acetyl]amino}-2,5-dimethoxyphenyl)benzamide](/img/structure/B215438.png)
